2-(3,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole
Description
2-[(3,4-dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings These rings are known for their significant roles in medicinal chemistry due to their biological activities
Properties
Molecular Formula |
C18H12Cl2N2S |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C18H12Cl2N2S/c19-15-7-6-12(9-16(15)20)8-14-10-22-11-17(21-18(22)23-14)13-4-2-1-3-5-13/h1-7,9-11H,8H2 |
InChI Key |
SRWXTIRIWXCXPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of 3,4-dichlorobenzyl chloride with a thiazole derivative. This intermediate can then undergo cyclization with an imidazole derivative to form the final compound. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactors can enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters more precisely .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[2,1-b][1,3]thiazole derivatives .
Scientific Research Applications
2-[(3,4-dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives
Uniqueness
2-[(3,4-dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole stands out due to its unique combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
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